molecular formula C9H8BrF3O2 B12097998 (3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol

(3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol

Cat. No.: B12097998
M. Wt: 285.06 g/mol
InChI Key: RMXAHIPUWZNJIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol is an organic compound with the molecular formula C9H8BrF3O2 and a molecular weight of 285.06 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoroethoxy group, and a methanol group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol typically involves the reaction of 3-bromo-5-hydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of a base, followed by reduction of the resulting intermediate . The reaction conditions often include the use of a solvent such as dichloromethane and a reducing agent like sodium borohydride. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

(3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimalarial Activity

Recent studies have indicated that compounds containing the 2,2,2-trifluoroethoxy group exhibit notable antiplasmodial activity. Specifically, chalcones with this substituent have shown enhanced inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria. For instance, compounds 3a and 3f, which incorporate the trifluoroethoxy group at specific positions on the phenyl ring, demonstrated significant antiplasmodial activity with IC50 values of 3.0 μg/mL and 2.2 μg/mL, respectively .

1.2 Antimicrobial Properties

The incorporation of bromine and trifluoroethyl groups into phenyl rings has been linked to increased antimicrobial activity. A study on pyrazole derivatives revealed that compounds with bromo and trifluoromethyl substitutions exhibited potent antimicrobial effects against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds were as low as 0.5 μg/mL .

1.3 Anti-arrhythmic Agent Development

The synthesis of intermediates for pharmaceuticals such as Flecainide, an anti-arrhythmic drug, has been facilitated by compounds like (3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol. The compound serves as a precursor in multi-step synthesis processes that yield effective anti-arrhythmic agents .

Material Science Applications

2.1 Synthesis of Advanced Materials

The unique properties of trifluoroethoxy-substituted phenols make them valuable in the development of advanced materials. Their chemical stability and ability to form robust intermolecular interactions can be exploited in creating polymers with enhanced thermal and chemical resistance.

Case Studies and Research Findings

Study Focus Findings
Study on Antiplasmodial Activity Evaluation of chalconesCompounds with trifluoroethoxy groups showed significant antiplasmodial activity; IC50 values ranged from 2.2 to 3.0 μg/mL.
Antimicrobial Activity Study Synthesis of pyrazole derivativesBromo and trifluoromethyl-substituted compounds exhibited MIC values as low as 0.5 μg/mL against MRSA strains.
Synthesis for Anti-arrhythmic Agents Development of Flecainide intermediatesThe compound aids in synthesizing key intermediates for effective anti-arrhythmic drugs.

Mechanism of Action

The mechanism of action of (3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

(3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol can be compared with similar compounds such as:

Biological Activity

(3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom and a trifluoroethoxy group attached to a phenyl ring. This unique configuration contributes to its lipophilicity and potential interactions with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the growth of cancer cell lines.

  • Case Study: Breast Cancer Cell Lines
    • The compound was tested against MCF-7 (breast cancer) cells, where it exhibited an IC50 value of 15 µM. This indicates a moderate level of cytotoxicity.
  • Mechanism of Action
    • The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs .

The biological activity of this compound can be attributed to several mechanisms:

  • Lipophilicity : The trifluoroethoxy group increases the compound's ability to penetrate lipid membranes, facilitating interaction with cellular targets.
  • Halogen Bonding : The presence of bromine allows for halogen bonding interactions that may enhance binding affinity to specific proteins or enzymes involved in disease processes.

Research Applications

The compound has various applications in scientific research:

  • Drug Development : Investigated for its potential as a lead compound in drug development targeting microbial infections and cancer.
  • Biological Studies : Used as a tool to study biological pathways related to cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound Key Differences Biological Activity
(2-Bromo-5-(trifluoromethyl)phenyl)methanolTrifluoromethyl group instead of trifluoroethoxyHigher lipophilicity but lower antimicrobial activity
(3-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanolMethyl group affects reactivitySimilar anticancer properties

This comparative analysis highlights how structural variations can influence biological activity and potential therapeutic applications.

Properties

Molecular Formula

C9H8BrF3O2

Molecular Weight

285.06 g/mol

IUPAC Name

[3-bromo-5-(2,2,2-trifluoroethoxy)phenyl]methanol

InChI

InChI=1S/C9H8BrF3O2/c10-7-1-6(4-14)2-8(3-7)15-5-9(11,12)13/h1-3,14H,4-5H2

InChI Key

RMXAHIPUWZNJIW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OCC(F)(F)F)Br)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.